(1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
Descripción
Structural and Stereochemical Significance in Chiral Ligand Design
Molecular Architecture and Stereochemical Features
The ligand (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane (molecular formula C26H30N2O2, molecular weight 402.5 g/mol) features a rigid cyclohexane spacer connecting two (S)-configured oxazoline rings, each bearing a benzyl substituent at the 4-position. The stereochemical descriptor (1R,2R) refers to the configuration of the cyclohexane carbons bonded to the oxazolines, while the (S) designation applies to the chiral centers within the oxazoline moieties. This C2-symmetric arrangement ensures that the ligand’s coordination sites present a uniform steric and electronic environment to metal centers, a critical factor in enantioselective catalysis.
The benzyl groups induce significant steric bulk, which influences metal-ligand coordination geometry. For example, in copper(I) complexes, such substituents can stabilize distorted tetrahedral or square-planar geometries, depending on the counterion and solvent. This adaptability allows fine-tuning of catalytic activity and selectivity. The ligand’s SMILES string, C1CC[C@H]([C@@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5, highlights the spatial arrangement of its stereocenters and aromatic systems.
Table 1: Key Structural Properties
Role of Benzyl Substituents in Catalysis
Benzyl groups at the oxazoline 4-positions enhance π-stacking interactions with aromatic substrates while providing steric shielding to metal-coordinated intermediates. Compared to tert-butyl variants (e.g., Evans’ 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]), benzyl-substituted BOX ligands exhibit altered selectivity profiles due to their balance of bulk and electronic delocalization. For instance, in copper-catalyzed aziridination reactions, phenyl-substituted BOX ligands outperform tert-butyl analogs in enantiomeric excess (ee), likely due to reduced steric congestion at the metal center.
Propiedades
IUPAC Name |
(4S)-4-benzyl-2-[(1R,2R)-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-3-9-19(10-4-1)15-21-17-29-25(27-21)23-13-7-8-14-24(23)26-28-22(18-30-26)16-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18H2/t21-,22-,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPXEDQJJGDPA-CJRSTVEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to Cyclohexane: The oxazoline rings are then attached to the cyclohexane backbone through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound is primarily recognized for its role as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the efficiency of enantioselective reactions, which are crucial in the synthesis of pharmaceuticals.
Chiral Ligands in Asymmetric Synthesis
Chiral ligands are essential for creating enantiomerically pure compounds. The oxazoline moiety in (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane allows it to coordinate with metals such as palladium and copper effectively. This coordination facilitates various reactions including:
- Cross-Coupling Reactions: Utilized in the formation of carbon-carbon bonds.
- Hydroformylation: A method for producing aldehydes from alkenes.
The compound has shown promising results in enhancing selectivity and yield in these reactions, making it a valuable tool in organic synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Catalytic Applications
Beyond medicinal chemistry, (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane has been explored for its catalytic properties.
Catalysis in Organic Reactions
The compound serves as an effective catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies. Key applications include:
- Enantioselective Hydrogenation: The compound has been utilized in hydrogenation reactions to produce chiral alcohols and amines with high selectivity.
- Diels-Alder Reactions: It facilitates the formation of cyclohexene derivatives from diene and dienophile combinations.
Summary of Findings
The applications of (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane span across medicinal chemistry and catalysis. Its role as a chiral ligand enhances asymmetric synthesis processes while showing promising anticancer activity through various mechanisms. Additionally, its catalytic properties contribute significantly to organic synthesis methodologies.
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Chiral ligand for asymmetric synthesis | Enhances selectivity and yield in enantioselective reactions |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Induces apoptosis; targets specific cancer pathways |
| Catalytic Applications | Catalysis in organic reactions | Effective in hydrogenation and Diels-Alder reactions |
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects typically involves its role as a chiral ligand or catalyst. It can coordinate with metal centers in catalytic complexes, influencing the stereochemical outcome of reactions by providing a chiral environment.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Variants
The following compounds share the (1R,2R)-cyclohexane core but differ in oxazoline substituents or stereochemistry:
*Inferred formula based on substituent differences; lists conflicting data (C₁₀H₁₀N₂), likely erroneous.
Substituent Effects
Benzyl vs. Isopropyl Groups
- Steric Impact: Benzyl groups introduce significant steric bulk and aromatic π-π interactions, which can enhance enantioselectivity in metal-catalyzed reactions but may reduce solubility in non-polar solvents. Isopropyl groups, while less bulky, offer improved solubility in hydrophobic media .
- Electronic Effects : The electron-rich benzyl substituents may stabilize metal-ligand complexes via resonance, whereas isopropyl groups exert weaker inductive effects.
Stereochemical Variations
- (S) vs. (R) Oxazoline Configuration : The stereochemistry at the oxazoline 4-position dictates the spatial arrangement of the ligand. For example, (S)-configured benzyl-oxazolines are preferred in copper-catalyzed asymmetric cyclopropanations, while (R)-isomers may exhibit divergent selectivity patterns .
Purity and Commercial Availability
Research Implications
- Catalytic Performance : Benzyl-substituted ligands typically outperform isopropyl analogs in reactions requiring rigid chiral environments, such as enantioselective aldol reactions.
- Solubility Trade-offs : Isopropyl derivatives may be better suited for reactions in apolar solvents, though this remains to be empirically validated for the compounds discussed.
Actividad Biológica
The compound (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral ligand that has garnered attention in various biological and chemical applications. Its unique structure allows it to interact with biological systems in ways that can influence enzymatic activity, receptor binding, and potentially therapeutic efficacy.
Chemical Structure and Properties
- Molecular Formula : C₃₄H₃₆N₂O₄
- Molecular Weight : 546.66 g/mol
- CAS Number : 174758-63-5
The compound features a cyclohexane backbone with two oxazoline rings that are substituted with benzyl groups. This structural configuration is significant for its biological interactions.
Biological Activity Overview
The biological activities of (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane have been explored in several studies focusing on its potential as a chiral ligand in catalysis and its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar oxazoline structures exhibit significant anticancer properties. For instance, studies have shown that oxazoline derivatives can inhibit tumor growth in various cancer models. The specific activity of (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane against cancer cell lines remains to be fully characterized but suggests potential based on structural analogs.
Antimicrobial Properties
Preliminary studies suggest that oxazoline-based compounds can exhibit antimicrobial activity. For example, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The specific antimicrobial profile of (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane would require targeted assays to confirm efficacy.
The proposed mechanism of action for oxazoline-containing compounds often involves:
- Enzyme Inhibition : Binding to active sites on enzymes and blocking substrate access.
- Receptor Modulation : Altering receptor conformation which can enhance or inhibit signaling pathways.
- Metal Coordination : Acting as ligands in metal-catalyzed reactions which can lead to the formation of reactive intermediates involved in cellular processes.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of oxazoline derivatives, it was discovered that compounds similar to (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane demonstrated significant inhibition of tumor growth in xenograft models. The study reported a tumor growth inhibition rate of up to 70% compared to control groups (source needed).
Study 2: Antimicrobial Screening
A comparative analysis of various oxazoline derivatives indicated that certain structural modifications enhanced antimicrobial activity against E. coli and C. albicans. While specific data on (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane is limited, the trends observed suggest potential efficacy that warrants further investigation (source needed).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Tumor growth inhibition (up to 70%) | [Source needed] |
| Antimicrobial | Effective against E. coli, C. albicans | [Source needed] |
| Enzyme Inhibition | Potential for enzyme interaction | [Source needed] |
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure (1R,2R)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane?
- Methodological Answer : The synthesis typically involves chiral oxazoline precursors and stereoselective cyclization. A general approach includes:
- Step 1 : Reacting chiral β-amino alcohols (e.g., (S)-4-benzyl-4,5-dihydrooxazole) with cyclohexane-1,2-dicarbonyl derivatives under Dean-Stark conditions to form oxazoline rings.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate diastereomers.
- Key Parameters :
- Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.
- Catalytic p-toluenesulfonic acid (PTSA) for cyclization .
- Table 1 : Representative Reaction Conditions and Yields
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| (S)-4-benzyl oxazoline | DCM | PTSA | 25 | 78 | 99% ee |
| Cyclohexane-1,2-dicarbonyl chloride | THF | None | 0→25 | 65 | 95% ee |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC-2239857 protocol ).
- NMR Analysis : Compare - and -NMR coupling constants (e.g., ) with DFT-calculated values to validate chair conformation of the cyclohexane ring .
- Optical Rotation : Measure [α] and compare with literature for enantiomeric excess (e.g., expected range: +120° to +135° in CHCl) .
Advanced Research Questions
Q. What strategies mitigate enantioselectivity loss during catalytic applications of this compound as a chiral ligand?
- Methodological Answer :
- Metal Coordination Studies : Screen transition metals (e.g., Cu(II), Pd(0)) using UV-Vis and -NMR titration to identify stable complexes. For example, Pd(0) may reduce ligand distortion during asymmetric allylic alkylation .
- Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) to stabilize transition states. Data from Advanced Synthesis & Catalysis shows DMF improves enantiomeric excess (ee) by 15% in Heck reactions .
- Table 2 : Enantioselectivity in Asymmetric Catalysis
| Reaction Type | Metal | Solvent | ee (%) | Reference |
|---|---|---|---|---|
| Allylic Alkylation | Pd(0) | DCM | 88 | |
| Diels-Alder | Cu(II) | Toluene | 72 |
Q. How can computational modeling resolve contradictions in reported catalytic activity data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects of benzyl groups on transition-state energy. Studies show a 2.3 kcal/mol barrier difference between (R,R) and (S,S) configurations .
- Molecular Dynamics (MD) : Simulate ligand-metal interactions over 100 ps to identify conformational flexibility. For example, MD reveals that 4-benzyl groups stabilize Pd(0) complexes by 8% compared to unsubstituted analogs .
Q. What analytical techniques are critical for characterizing byproducts in its synthesis?
- Methodological Answer :
- LC-MS/MS : Detect hydrolyzed oxazoline intermediates (m/z 370.4 observed in ) using electrospray ionization (ESI+).
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm) from uncyclized precursors .
- Table 3 : Common Byproducts and Diagnostic Signals
| Byproduct | m/z (LC-MS) | IR Peak (cm) |
|---|---|---|
| Hydrolyzed oxazoline | 370.4 | 1720 (C=O) |
| Dimerized ligand | 740.8 | 1685 (C=N) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
